molecular formula C12H13BrO3 B1325874 Ethyl 4-(2-bromophenyl)-4-oxobutyrate CAS No. 898751-18-3

Ethyl 4-(2-bromophenyl)-4-oxobutyrate

Cat. No. B1325874
M. Wt: 285.13 g/mol
InChI Key: QPQCNUNUTZSKDE-UHFFFAOYSA-N
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Description

Ethyl 2-(4-bromophenyl)acetate is a chemical compound with the formula C10H11BrO2 . It’s also known by other names such as Benzeneacetic acid, 4-bromo-, ethyl ester; Ethyl (4-bromophenyl)acetate; 4-Bromophenylacetic acid ethyl ester .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(4-bromophenyl)acetate is available as a 2D Mol file or as a computed 3D SD file . The molecular weight of this compound is 243.097 .

Scientific Research Applications

1. Synthetic Applications in Heterocyclic Chemistry

Ethyl 4-(2-bromophenyl)-4-oxobutyrate has been utilized as a building block in the synthesis of tri- and tetra-cyclic heterocycles, particularly in radical cyclisation reactions onto azoles. This process involves alkylating azoles like imidazoles, pyrroles, indoles, and pyrazoles, which subsequently leads to the formation of new 6-membered rings attached to the azoles. The aryl radicals formed in this process undergo intramolecular homolytic aromatic substitution onto the azole rings, highlighting its significant role in heterocyclic chemistry (Allin et al., 2005).

2. Role in Synthesis of Novel Heterocyclic Compounds

This compound has been used as a key starting material for preparing various heterocyclic compounds. For instance, it has been involved in the synthesis of aroylacrylic acids, pyridazinones, and furanones derivatives. These derivatives have been created through various reactions under Aza–Michael addition conditions, demonstrating the compound's versatility and importance in creating novel heterocyclic compounds with potential applications (El-Hashash et al., 2015).

3. Applications in Anti-HIV Research

Ethyl 4-(2-bromophenyl)-4-oxobutyrate has also been utilized in synthesizing compounds with potent anti-HIV-1 activity. The synthesis process involves condensing the compound with thiourea and then treating it with chloroacetic acid, leading to the formation of N1-substituted uracils that exhibited significant activity against HIV-1. This demonstrates its potential application in developing antiviral therapies (Danel et al., 1996).

4. Contribution to Antimicrobial Research

The compound has been involved in the synthesis of ethyl 2-arylhydrazono-3-oxobutyrates, which were studied for their antimicrobial properties. These synthesized compounds showed significant activity against various bacterial strains, including Staphylococcus aureus and Mycobacterium fortuitum, indicating its potential application in developing new antimicrobial agents (Kucukguzel et al., 1999).

5. Role in Enantioselective Hydrogenation

This compound has been used in the enantioselective hydrogenation process in ionic liquid systems. This process, which involved the presence of the chiral catalyst Ru-BINAP, achieved high levels of asymmetric induction, highlighting its potential application in chiral synthesis and catalysis research (Starodubtseva et al., 2004).

6. Use in Biosynthesis Studies

Ethyl 4-(2-bromophenyl)-4-oxobutyrate has been used in biosynthesis studies to confirm pathways for the formation of gamma-substituted-gamma-butyrolactones in film sherries. This compound was added to a simulated sherry under an actively growing film, yielding radioactive gamma-butyrolactone and other compounds, thus confirming earlier proposed pathways for their formation (Fagan et al., 1981).

Future Directions

The future directions for research into “Ethyl 4-(2-bromophenyl)-4-oxobutyrate” and similar compounds could involve further exploration of their antimicrobial and anticancer drug resistance .

properties

IUPAC Name

ethyl 4-(2-bromophenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO3/c1-2-16-12(15)8-7-11(14)9-5-3-4-6-10(9)13/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPQCNUNUTZSKDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00645536
Record name Ethyl 4-(2-bromophenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2-bromophenyl)-4-oxobutyrate

CAS RN

898751-18-3
Record name Ethyl 2-bromo-γ-oxobenzenebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898751-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(2-bromophenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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